molecular formula C3H7N5O3 B1623708 1-Ethyl-2-nitro-1-nitrosoguanidine CAS No. 4245-77-6

1-Ethyl-2-nitro-1-nitrosoguanidine

Cat. No. B1623708
CAS RN: 4245-77-6
M. Wt: 161.12 g/mol
InChI Key: ZGONASGBWOJHDD-UHFFFAOYSA-N
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Description

1-Ethyl-2-nitro-1-nitrosoguanidine (ENNG) is an organic compound that has been widely used in scientific research due to its ability to form nitrosamines, which are compounds with potential applications in the fields of biochemistry and physiology. Nitrosamines are formed through the reaction of ENNG with primary amines, and the resulting nitrosamine can then be used as a substrate in various biochemical and physiological experiments. ENNG is also known as ethylnitrosourea, and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Molecular Structure and Theoretical Studies

The molecular structure of 2-nitroguanidine and its derivatives, including 1-ethyl-2-nitro-1-nitrosoguanidine, has been a subject of quantum-chemical methods to understand its geometrical parameters and the effects of the crystal field on these molecules. These studies contribute significantly to the theoretical understanding of nitroguanidines and their potential applications in various scientific fields (Astakhov et al., 2009).

Environmental Remediation

Research into the aerobic mineralization of nitroguanidine by isolated soil bacteria like Variovorax strain VC1 highlights the potential for bioremediation of contaminated environments. This strain efficiently degrades nitroguanidine, converting it into harmless byproducts, suggesting a biological approach to clean up pollutants from military and industrial sources (Perreault et al., 2012).

Analytical Chemistry and Environmental Monitoring

The development of a sensitive method for determining nitroguanidine in aqueous and soil matrices demonstrates the importance of analytical chemistry in environmental monitoring. This research helps in mapping contamination plumes and understanding the mobility and persistence of nitroguanidine in the environment, facilitating more effective environmental management and pollution control measures (Rossin et al., 2017).

Chemical Synthesis and Reactions

Studies on the reactions of 1-amino-2-nitroguanidine with various compounds open up avenues for synthesizing novel compounds with potential applications in materials science, pharmaceuticals, and agrochemicals. These reactions provide insights into the chemical behavior of nitroguanidines and their utility in synthesizing complex molecules (Efimova et al., 2014).

Material Sciences and Explosives

The exploration of transition metal complexes of amino-nitroguanidine for use as laser-ignitable primary explosives illustrates the potential of 1-ethyl-2-nitro-1-nitrosoguanidine derivatives in advanced material sciences. These complexes could lead to the development of safer, more efficient ignition systems for military and aerospace applications (Fischer et al., 2013).

properties

IUPAC Name

1-ethyl-2-nitro-1-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGONASGBWOJHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=N[N+](=O)[O-])N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(/C(=N/[N+](=O)[O-])/N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-nitro-1-nitrosoguanidine

CAS RN

4245-77-6
Record name N-Ethyl-N′-nitro-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4245-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ENNG
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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